5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Attachment to the Benzoic Acid: The pyrazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antileishmanial and antimalarial activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of photoluminescent and photorefractive materials.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with enzymes, leading to inhibition of their activity. This interaction is crucial in its antileishmanial and antimalarial activities, where it inhibits key enzymes in the metabolic pathways of the pathogens .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the trimethyl substitution on the pyrazole ring.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring but differ in the substitution pattern.
Uniqueness
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both the methoxy group and the trimethyl-substituted pyrazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methoxy-2-(1,3,5-trimethylpyrazol-4-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(9(2)16(3)15-8)11-6-5-10(19-4)7-12(11)14(17)18/h5-7H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQPRWMZYZWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=C(C=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383992 | |
Record name | 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
218930-41-7 | |
Record name | 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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